Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Boiling Point Predicted Physicochemical Properties Halogenated Analogs Comparison

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 920978-84-3) is a fluorinated 6-azaindole derivative that serves as a versatile building block in medicinal chemistry. This heterocyclic scaffold, featuring a fluorine atom at the 5-position and an ethyl ester at the 2-position, is widely employed in the synthesis of kinase inhibitors and other bioactive molecules due to the favorable drug-like properties imparted by the fluorine substituent.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 920978-84-3
Cat. No. B1532865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
CAS920978-84-3
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=NC=C2N1)F
InChIInChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
InChIKeyJNDGSFPBEITVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 920978-84-3): A Key Fluorinated 6-Azaindole Intermediate


Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 920978-84-3) is a fluorinated 6-azaindole derivative that serves as a versatile building block in medicinal chemistry . This heterocyclic scaffold, featuring a fluorine atom at the 5-position and an ethyl ester at the 2-position, is widely employed in the synthesis of kinase inhibitors and other bioactive molecules due to the favorable drug-like properties imparted by the fluorine substituent [1].

Why Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cannot Be Replaced by Its Closest Analogs


Direct substitution with non-fluorinated or different halogenated analogs (e.g., 5-H, 5-Cl, 5-Br) is not equivalent due to the distinct electronic and steric effects of the fluorine atom, which critically influence downstream reactivity in cross-coupling reactions and the metabolic stability of final drug candidates [1]. The 5-fluoro substitution imparts unique properties, such as enhanced metabolic stability against aldehyde oxidase, a trait not shared by the 5-H, 5-Cl, or 5-Br analogs, making it essential for specific medicinal chemistry programs [2].

Quantitative Differentiation Evidence for Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Procurement


Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Boiling Point vs. H, Cl, and Br Analogs

The predicted boiling point of ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (385.1±37.0 °C at 760 mmHg) is intermediate relative to its unsubstituted, chloro, and bromo analogs, reflecting its unique volatility profile . This property has direct implications for purification strategy selection (e.g., distillation feasibility) and thermal stability during synthesis , , .

Boiling Point Predicted Physicochemical Properties Halogenated Analogs Comparison

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Density Differentiates from Other 5-Substituted Analogs

The predicted density of the 5-fluoro target compound (1.4±0.1 g/cm³) is distinct from the unsubstituted (1.272 g/cm³), chloro (1.391±0.06 g/cm³), and bromo (1.624±0.06 g/cm³) analogs , [1], , . This difference in density directly impacts large-scale handling, shipping logistics, and formulation calculations .

Density Predicted Physicochemical Properties Halogenated Analogs Comparison

Superior Purity and Documentation of Sigma-Aldrich-Sourced Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate vs. AKSci

The Sigma-Aldrich product offers a minimum purity of 97% with readily available Certificates of Analysis (COA), compared to the AKSci product which specifies a minimum purity of 95% and requires a separate request for a COA , . This quantifiable 2% difference in specified purity and the superior quality documentation are critical for ensuring reproducibility in sensitive research and meeting regulatory standards .

Product Purity Quality Assurance Supplier Comparison

Stringent Storage Requirements for Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (0-5°C) vs. Room Temperature Analogs

Sigma-Aldrich specifies a storage temperature of 0-5°C for the target compound, indicating a requirement for cold-chain handling, unlike the 5-Cl analog which is recommended for storage at room temperature in an inert atmosphere , . This specification suggests a higher propensity for thermal degradation for the fluoro analog, a critical factor for procurement and inventory management .

Storage Stability Cold Chain Requirement Supplier Specification

Class-Level Evidence: 5-Fluoro Substitution on 6-Azaindole Eliminates Aldehyde Oxidase Metabolism

A study on ATR inhibitors demonstrates that incorporating an adjacent fluorine into the 6-azaindole scaffold eliminates problematic aldehyde oxidase (AO) metabolism and efflux issues, which were present in the non-fluorinated parent compound, leading to good oral exposure [1]. While not a direct measurement on the exact compound, this provides strong class-level evidence for the value of the 5-fluoro group in 6-azaindole-based drug discovery programs.

Aldehyde Oxidase Drug Metabolism 6-Azaindole Scaffold

Key Application Scenarios for Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate


Medicinal Chemistry Programs Targeting Kinases Requiring Metabolic Stability

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is the preferred starting material for synthesizing kinase inhibitor libraries when avoiding aldehyde oxidase (AO) metabolism is critical, a liability identified in non-fluorinated 6-azaindoles [1]. The 5-fluoro substituent is proven at the class level to eliminate this issue, making it a strategic procurement choice for oral drug discovery programs.

Synthetic Chemistry Requiring Thermal Stability and Precise Physicochemical Control

Process chemists should select this compound when a balance between thermal stability (boiling point 385.1°C) and density (1.4 g/cm³) is required for high-temperature reactions or distillation-based purification . Its boiling point is significantly lower than the bromo analog (427.4°C), allowing for gentler purification conditions while retaining the synthetic utility of the halogen substituent .

Laboratories with Strict Quality and Reproducibility Standards

For academic or industrial labs with stringent reproducibility and regulatory requirements, the Sigma-Aldrich grade (97% purity, COA, MSDS, and defined 0-5°C storage) is the appropriate choice over lower-purity alternatives . This ensures the highest batch-to-batch consistency and provides comprehensive documentation for submissions, directly justifying its procurement .

Cold-Chain-Enabled Facilities for Long-Term Research Projects

Researchers planning long-term studies should source this compound from suppliers that explicitly guarantee refrigerated storage (0-5°C) to maintain compound integrity over time . This is a key logistical requirement not shared by all analogs, and procurement from a supplier with demonstrated cold-chain compliance ensures the compound's stability throughout multi-year projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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